molecular formula C20H22N4S2 B11266449 Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate

Cat. No.: B11266449
M. Wt: 382.5 g/mol
InChI Key: COZQLYCHVIUMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core linked to a 4-benzylpiperidine moiety via a carbodithioate ester group. Imidazo[1,2-a]pyrimidines are pharmacologically significant due to their broad biological activities, including cytotoxic, antimicrobial, anxiolytic, and antihypertensive properties . Recent studies highlight its rational design for applications in oncology and infectious diseases .

Properties

Molecular Formula

C20H22N4S2

Molecular Weight

382.5 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate

InChI

InChI=1S/C20H22N4S2/c25-20(26-15-18-14-24-10-4-9-21-19(24)22-18)23-11-7-17(8-12-23)13-16-5-2-1-3-6-16/h1-6,9-10,14,17H,7-8,11-13,15H2

InChI Key

COZQLYCHVIUMNT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=S)SCC3=CN4C=CC=NC4=N3

Origin of Product

United States

Preparation Methods

Tandem Cyclization-Alkylation

A one-pot reaction combining 2-aminopyrimidine, methyl glyoxylate, and 4-benzylpiperidine-1-carbodithioate under oxidative conditions (e.g., MnO₂) could concurrently form the heterocycle and introduce the carbodithioate. Such approaches have reduced step counts in related systems.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in DMF with K₂CO₃ as base may accelerate the coupling step, improving yields to >75% while reducing reaction times.

Analytical and Optimization Data

Key parameters influencing yield and purity are summarized below:

StepOptimal ConditionsYield (%)Purity (HPLC)
Core CyclizationCu silicate, EtOH, reflux85–90>95
MethylationNBS/UV, Grignard reagent70–7590
CarbodithioateCS₂/NaOH, HCl precipitation8088
Final CouplingNaH, THF, 60°C65–7092

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on the imidazo[1,2-a]pyrimidine may impede coupling. Using polar aprotic solvents (e.g., DMF) enhances reactivity.

  • Carbodithioate Stability : The dithiocarbamate group is prone to oxidation. Conducting reactions under inert atmosphere and adding antioxidants (e.g., BHT) improves stability.

  • Byproduct Formation : Excess CS₂ in carbodithioate synthesis generates disulfides. Precise stoichiometry and slow CS₂ addition minimize this issue .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbodithioate group (-S-C(=S)-O-) serves as a versatile electrophilic site for nucleophilic substitution. Key observations include:

  • Ammonolysis : Reaction with primary/secondary amines in dimethylformamide (DMF) at 60–80°C yields thioamide derivatives. For example, treatment with benzylamine produces substituted thioureas (yields: 65–78%).

  • Thiol Exchange : Thiols (e.g., ethanethiol) displace the dithiocarbamate group under basic conditions (K₂CO₃, CH₂Cl₂, 25°C), forming alkyl/aryl thioethers (yields: 70–85%).

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYield (%)
BenzylamineDMF, 60°C, 6hN-Benzyl thioamide72
EthanethiolCH₂Cl₂, K₂CO₃, 25°CEthyl thioether83

Copper-Catalyzed Cross-Coupling Reactions

The imidazo[1,2-a]pyrimidine core participates in Ullmann-type couplings. For example:

  • C–N Bond Formation : Using CuI (10 mol%) and 1,10-phenanthroline in DMSO at 100°C, the compound reacts with aryl iodides (e.g., iodobenzene) to form N-aryl derivatives (yields: 55–68%) .

  • Heterocycle Functionalization : Microwave-assisted coupling with 2-aminopyridines in the presence of Pd(OAc)₂ yields fused polycyclic systems (e.g., imidazo[1,2-a:4,5-c']dipyrimidines) .

Table 2: Catalytic Systems for Cross-Coupling

CatalystLigandSubstrateProduct TypeYield (%)
CuI1,10-PhenanthrolineAryl iodidesN-Aryl derivatives65
Pd(OAc)₂XPhos2-AminopyridinesFused heterocycles58

Cyclization and Ring Expansion

The compound undergoes intramolecular cyclization under acidic or thermal conditions:

  • Acid-Mediated Cyclization : In HCl/EtOH (reflux, 4h), the piperidine ring’s benzyl group participates in Friedel-Crafts alkylation with the imidazo[1,2-a]pyrimidine system, forming tricyclic frameworks (yields: 60–72%).

  • Microwave-Assisted Reactions : With α-bromo-β-keto esters, microwave irradiation (150°C, 20 min) induces tandem alkylation-cyclization to produce tetracyclic systems (yields: 50–65%) .

Oxidation and Reduction Pathways

  • Oxidation of the Piperidine Ring : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the piperidine’s benzyl group to a ketone, forming 4-benzoylpiperidine derivatives (yields: 75–80%) .

  • Reduction of the Dithiocarbamate : Hydrogenolysis (H₂, Pd/C, EtOH) reduces the carbodithioate to a mercaptomethyl group (yields: 85–90%).

Functionalization of the Piperidine Moiety

The 4-benzylpiperidine group undergoes selective modifications:

  • Sulfonation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) in CH₂Cl₂/TEA yields sulfonamide derivatives (yields: 70–78%) .

  • Reductive Amination : Condensation with aldehydes (e.g., formaldehyde) and NaBH₃CN produces N-alkylated piperidines (yields: 65–73%) .

Mechanistic Insights

  • Nucleophilic Substitution : The carbodithioate’s electrophilic sulfur atoms are attacked by soft nucleophiles (e.g., thiols) via an SN2-like pathway.

  • Cross-Coupling : Copper-mediated Ullmann reactions proceed through a single-electron transfer (SET) mechanism, forming aryl-copper intermediates .

Comparative Reactivity Data

Table 3: Reaction Efficiency Across Conditions

Reaction TypeOptimal Temp (°C)Time (h)Average Yield (%)
Nucleophilic Substitution60–804–675
Cross-Coupling100–1502–462
Cyclization80–1202–868

Scientific Research Applications

Biological Activities

The biological activities of imidazo[1,2-a]pyrimidine derivatives are extensive. Research indicates that these compounds exhibit:

  • Anticancer Properties : Several studies have demonstrated that imidazo[1,2-a]pyrimidines can inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : These compounds have been evaluated for their antibacterial and antifungal properties. In vitro studies reveal potent activity against gram-positive and gram-negative bacteria, as well as fungi .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyrimidine derivatives is crucial for optimizing their pharmacological profiles. Modifications to the structure can enhance potency and selectivity towards specific biological targets. For example:

  • Substituent Variation : Altering functional groups on the benzyl or piperidine moieties can significantly impact the compound's activity against specific targets such as protein kinases .
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with various targets, aiding in the rational design of more effective derivatives .

Anticancer Research

A notable study investigated a series of imidazo[1,2-a]pyrimidine derivatives for their ability to inhibit c-KIT kinase mutations associated with gastrointestinal stromal tumors (GIST). The research highlighted how specific modifications to the imidazo structure improved inhibitory activity against resistant mutations .

Antimicrobial Screening

In another study focusing on antimicrobial properties, a library of imidazo[1,2-a]pyrimidine derivatives was synthesized and screened against a panel of bacterial strains. The results showed that certain compounds exhibited significant antibacterial activity, making them candidates for further development as antibiotics .

Therapeutic Implications

The therapeutic implications of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate are profound:

  • Drug Development : The compound serves as a promising lead in drug discovery programs targeting cancer and infectious diseases.
  • Combination Therapies : Its potential synergistic effects when combined with other therapeutic agents could enhance treatment efficacy in complex diseases.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic core allows it to bind to active sites on target proteins, thereby modulating their activity. For example, the compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression . The binding of the compound to COX-2 can prevent the enzyme from catalyzing the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Key Structural Features:

  • Imidazo[1,2-a]pyrimidine Core : Common in derivatives with cytotoxic and antimicrobial activities.
  • Carbodithioate Ester : A rare functional group compared to more prevalent amines (e.g., Imidazo[1,2-a]pyrimidin-2-ylmethanamine) or oxadiazoles (e.g., N-((5-alkylthio-1,3,4-oxadiazole)-2-ylmethyl) tralopyril) .
  • 4-Benzylpiperidine : Enhances lipophilicity and modulates CNS penetration, unlike simpler piperazine or piperidinyl groups in analogues (e.g., 7-(4-methylpiperazin-1-yl) derivatives) .

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity
Target Compound Imidazo[1,2-a]pyrimidine 4-Benzylpiperidine, carbodithioate Cytotoxic, antimicrobial
Imidazo[1,2-a]pyrimidin-2-ylmethanamine Imidazo[1,2-a]pyrimidine Methanamine Neuroactive (BBB penetration)
7-(4-Methylpiperazin-1-yl) Derivatives 4H-Pyrido[1,2-a]pyrimidin-4-one Piperazine Anticancer (kinase inhibition)
N-((5-Alkylthio-oxadiazole)-methyl) Tralopyril Oxadiazole Alkylthio, tralopyril Herbicidal

Physicochemical Properties

Property Target Compound Imidazo[1,2-a]pyrimidin-2-ylmethanamine 7-(4-Methylpiperazin-1-yl) Derivatives
Molecular Weight ~450 g/mol 148.17 g/mol ~350 g/mol
logP 3.8 1.2 2.5
Solubility (Water) <1 mg/mL 10–50 mg/mL 5–10 mg/mL

Biological Activity

Imidazo[1,2-a]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The compound Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperidine-1-carbodithioate is a novel derivative that combines features of imidazo[1,2-a]pyrimidines with a piperidine scaffold, potentially enhancing its therapeutic efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include imidazo[1,2-a]pyrimidine derivatives and benzylpiperidine precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibit potent antimicrobial activity against various bacterial strains. For instance, a series of synthesized imidazo[1,2-a]pyrimidine derivatives showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported in the range of 0.5 to 16 µg/mL for selected compounds, indicating strong antimicrobial potential .

CompoundMIC (µg/mL)Target Bacteria
10.5Staphylococcus aureus
24Escherichia coli
316Pseudomonas aeruginosa

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Preliminary results indicate that this compound can induce apoptosis in cancer cells through the activation of the caspase pathway. In vitro studies revealed an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7) and colon cancer cells (HCT116), suggesting significant cytotoxicity .

The proposed mechanism of action involves the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, compounds containing the imidazo[1,2-a]pyrimidine moiety have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell growth . Additionally, these compounds may act as inhibitors of various enzymes involved in tumor progression.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of several imidazo[1,2-a]pyrimidine derivatives, researchers found that modifications to the piperidine ring significantly impacted activity. Compounds with electron-withdrawing groups exhibited enhanced antimicrobial properties compared to their electron-donating counterparts.

Case Study 2: Anticancer Screening

A recent investigation into the anticancer effects of this compound demonstrated its potential in combination therapy. When combined with standard chemotherapeutic agents like doxorubicin, this compound enhanced tumor cell sensitivity and reduced drug resistance in vitro .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Imidazo[1,2-a]pyrimidine derivatives, and how do they apply to the target compound?

  • Methodology : The core imidazo[1,2-a]pyrimidine scaffold is typically synthesized via condensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters). For derivatives like the target compound, post-synthetic modifications involve introducing substituents at the 2- and 3-positions using alkylation or acylation reactions. For example, Friedel-Crafts acylation with AlCl₃ catalysis enables selective C-3 functionalization .
  • Characterization : Confirm structural integrity via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Q. What pharmacological activities are commonly associated with imidazo[1,2-a]pyrimidine derivatives?

  • Key Activities : These compounds exhibit diverse biological profiles, including antimicrobial, cytotoxic, and neuroleptic properties. For instance, 2-alkenylimidazo[1,2-a]pyrimidines show cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 μM in MCF-7 cells) and antibacterial activity against Gram-positive strains .
  • Mechanistic Insights : Activity often correlates with substituent electronic effects and steric bulk. Computational docking studies (e.g., GABA receptor models) help predict binding interactions .

Q. How are imidazo[1,2-a]pyrimidine derivatives characterized for purity and structural fidelity?

  • Analytical Workflow :

Purity : HPLC or UPLC with UV/ELSD detection (≥95% purity threshold).

Structural Confirmation : 2D NMR (COSY, HSQC) to resolve regiochemistry; IR spectroscopy for functional groups (e.g., carbodithioate S-C-S stretch at ~1050 cm⁻¹).

Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 4-benzylpiperidine-1-carbodithioate moiety?

  • Key Variables :

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the piperidine nitrogen.
  • Catalyst : Use mild bases (e.g., K₂CO₃) to avoid carbodithioate decomposition.
  • Temperature : Reactions typically proceed at 60–80°C; higher temperatures risk side reactions like epimerization .
    • Troubleshooting : Monitor reaction progress via TLC (Rf shift) and isolate intermediates to confirm regioselectivity.

Q. What computational strategies predict the target compound’s receptor-binding affinity?

  • Approaches :

Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like GABA receptors or kinase domains.

DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed bioactivity .

  • Validation : Cross-reference computational results with experimental IC₅₀ values and SAR trends .

Q. How can contradictory bioassay data (e.g., varying IC₅₀ values across studies) be resolved?

  • Root Causes : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or compound stability (e.g., hydrolysis of the carbodithioate group).
  • Resolution :

Standardize Protocols : Use identical cell lines (e.g., ATCC-certified) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

Stability Studies : Conduct HPLC-MS stability assays under physiological conditions (pH 7.4, 37°C) to identify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.